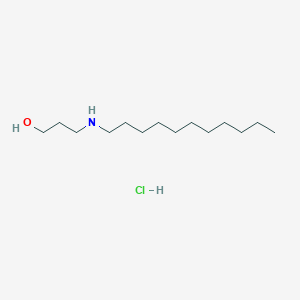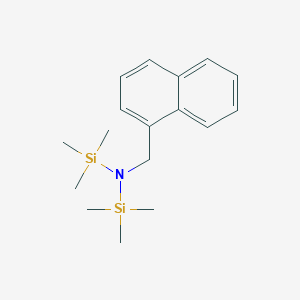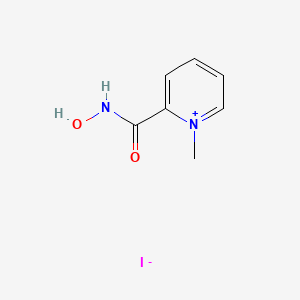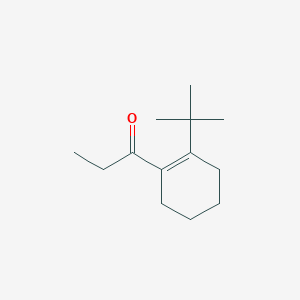![molecular formula C23H24O2 B14381073 1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) CAS No. 89592-62-1](/img/structure/B14381073.png)
1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a propane-1,3-diyl linkage between two phenylene groups, each substituted with a 2-methylprop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propane-1,3-diyl Linkage: This step involves the reaction of a propane-1,3-diyl precursor with appropriate phenylene derivatives.
Substitution with 2-Methylprop-2-en-1-one: The phenylene groups are then functionalized with 2-methylprop-2-en-1-one through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-methylprop-2-en-1-one moieties to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylene rings or the 2-methylprop-2-en-1-one groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) include:
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-chloroethan-1-one): Differing by the substitution of chloroethan-1-one groups instead of 2-methylprop-2-en-1-one.
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-bromoethan-1-one): Featuring bromoethan-1-one groups.
The uniqueness of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
89592-62-1 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-methyl-1-[2-[3-[2-(2-methylprop-2-enoyl)phenyl]propyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H24O2/c1-16(2)22(24)20-14-7-5-10-18(20)12-9-13-19-11-6-8-15-21(19)23(25)17(3)4/h5-8,10-11,14-15H,1,3,9,12-13H2,2,4H3 |
InChI-Schlüssel |
UORBSRFANHBYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC=CC=C1CCCC2=CC=CC=C2C(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)



![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

